molecular formula C15H17N3OS B2383932 (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1334375-42-6

(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2383932
CAS RN: 1334375-42-6
M. Wt: 287.38
InChI Key: UYBZFKPSJDYVQU-UHFFFAOYSA-N
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Description

“(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone” is a compound that has been studied for its potential pharmacological properties . It is a derivative of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone” are not fully detailed in the available resources. A related compound, 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol, has a molecular weight of 206.27 and is stored at 4°C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in studies related to the synthesis of novel heterocyclic structures, demonstrating its versatility in chemical reactions. For instance, research into intramolecular azide to alkene cycloadditions has led to the development of imine-, triazoline-, or aziridine-containing pyrrolo[1,4]benzodiazepines, pyrrolo[1,2,5]benzothiadiazepines, and azetidino[1,4]benzodiazepines, showcasing the compound's utility in generating potent antitumor antibiotics (K. Hemming et al., 2014).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for antimicrobial activity, indicating its potential in developing new antibacterial and antifungal agents. For example, new pyridine derivatives incorporating benzothiazole moieties have been synthesized and tested for their in vitro antimicrobial activity against various bacterial and fungal strains, demonstrating variable and modest activity (N. Patel et al., 2011).

Anticonvulsant and Analgesic Properties

Research into derivatives of this compound has also explored its potential in addressing neurological conditions. Studies on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives have shown significant anticonvulsant activities, with some compounds exhibiting higher protective indexes than standard drugs, suggesting potential applications in developing new treatments for epilepsy (S. Malik & S. Khan, 2014).

Molecular Structure and Theoretical Studies

Further, the structural and theoretical analysis of related compounds has provided insights into their molecular characteristics and potential interactions with biological targets. DFT studies, crystal structure analysis, and molecular electrostatic potential investigations have been conducted to understand the physicochemical properties of these compounds better, aiding in the rational design of new molecules with desired biological activities (P. Huang et al., 2021).

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(17-7-3-4-8-17)11-9-18(10-11)15-16-12-5-1-2-6-13(12)20-15/h1-2,5-6,11H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZFKPSJDYVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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